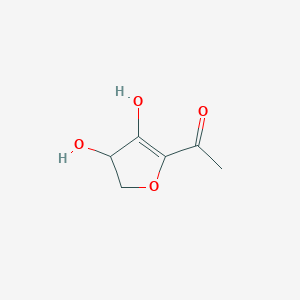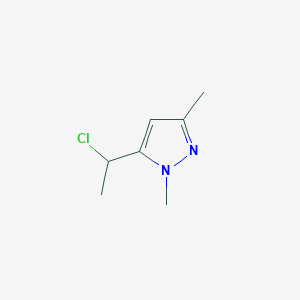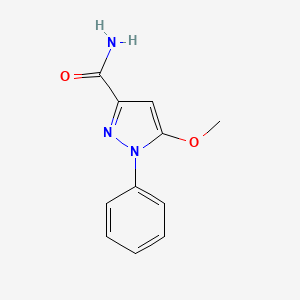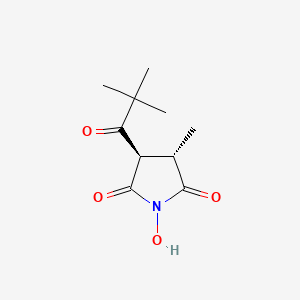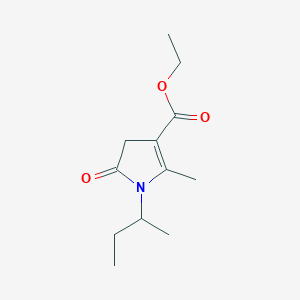![molecular formula C11H12N4O B12883278 3-[1-(1,3-Benzoxazol-2-yl)hydrazinyl]butanenitrile CAS No. 86691-37-4](/img/structure/B12883278.png)
3-[1-(1,3-Benzoxazol-2-yl)hydrazinyl]butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(Benzo[d]oxazol-2-yl)hydrazinyl)butanenitrile is a heterocyclic compound that contains a benzo[d]oxazole moiety linked to a hydrazinyl group and a butanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Benzo[d]oxazol-2-yl)hydrazinyl)butanenitrile typically involves the reaction of benzo[d]oxazole derivatives with hydrazine derivatives under controlled conditions. One common method includes the condensation of 2-aminobenzo[d]oxazole with butanenitrile in the presence of hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Benzo[d]oxazol-2-yl)hydrazinyl)butanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[d]oxazole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted hydrazinyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-(Benzo[d]oxazol-2-yl)hydrazinyl)butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(1-(Benzo[d]oxazol-2-yl)hydrazinyl)butanenitrile involves its interaction with specific molecular targets. The benzo[d]oxazole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydrazinyl group may also play a role in the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(Benzo[d]oxazol-2-yl)hydrazinyl)propanenitrile
- 2-(1-(Benzo[d]oxazol-2-yl)hydrazinyl)ethanenitrile
Uniqueness
3-(1-(Benzo[d]oxazol-2-yl)hydrazinyl)butanenitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzo[d]oxazole ring and the hydrazinyl group allows for versatile reactivity and potential interactions with a wide range of molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
86691-37-4 |
|---|---|
Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-[amino(1,3-benzoxazol-2-yl)amino]butanenitrile |
InChI |
InChI=1S/C11H12N4O/c1-8(6-7-12)15(13)11-14-9-4-2-3-5-10(9)16-11/h2-5,8H,6,13H2,1H3 |
InChI Key |
PVKHGRDZZVZRPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#N)N(C1=NC2=CC=CC=C2O1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chlorobenzo[d]oxazole-2-sulfonamide](/img/structure/B12883213.png)
![2-(Carboxy(hydroxy)methyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12883215.png)
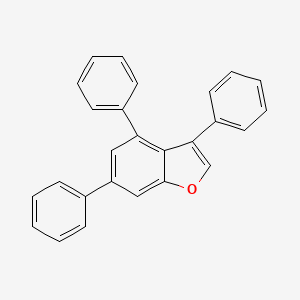
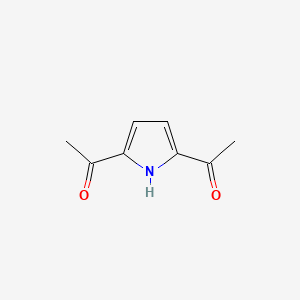
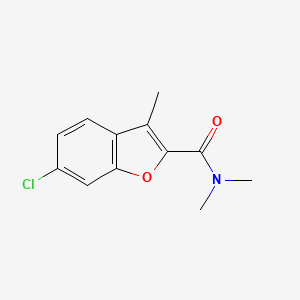
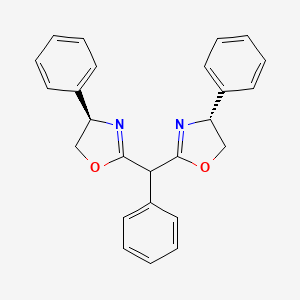
![5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine](/img/structure/B12883244.png)
![(3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B12883248.png)

